molecular formula C11H12N2O2 B3347695 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 141838-50-8

2-propyl-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B3347695
CAS No.: 141838-50-8
M. Wt: 204.22 g/mol
InChI Key: ABDQINQUEGFMES-UHFFFAOYSA-N
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Description

2-Propyl-1H-benzo[d]imidazole-5-carboxylic acid is a benzimidazole derivative characterized by a propyl substituent at position 2 and a carboxylic acid group at position 5 of the fused bicyclic ring system. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for angiotensin II receptor antagonists like olmesartan . Its structural features influence physicochemical properties such as solubility, melting point, and biological activity, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

2-propyl-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-3-10-12-8-5-4-7(11(14)15)6-9(8)13-10/h4-6H,2-3H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDQINQUEGFMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434505
Record name 2-Propyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141838-50-8
Record name 2-Propyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles, under mild reaction conditions . Another method involves the use of glyoxal and ammonia, which was historically the first synthesis route for imidazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced catalytic systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-propyl-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anti-inflammatory applications, it may modulate the activity of enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly impacts the compound’s properties. Below is a comparative analysis of derivatives with different substituents:

Compound Name Substituent at Position 2 Melting Point (°C) Key Properties/Activities Reference ID
2-Propyl-1H-benzo[d]imidazole-5-carboxylic acid Propyl (C₃H₇) Not reported Intermediate for antihypertensive drugs
2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid (6b) 2-Hydroxyphenyl 301–303 High thermal stability; IR: 1681 cm⁻¹ (C=O stretch)
2-(4-Nitrophenyl)-1H-benzo[d]imidazole-5-carboxylic acid (6e) 4-Nitrophenyl 272–274 Electron-withdrawing nitro group enhances acidity
2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid Bromo-hydroxy-methoxyphenyl Not reported Bromine increases molecular weight; IR: 525 cm⁻¹ (C-Br)

Key Observations :

  • Alkyl vs.
  • Electron-Donating vs. Withdrawing Groups : The hydroxyphenyl group (electron-donating) increases thermal stability , while the nitrophenyl group (electron-withdrawing) lowers the melting point and may enhance acidity .

Substituent Variations at Position 1 and 4

Modifications beyond position 2 also influence bioactivity:

  • 4-(1-Hydroxy-1-Methylethyl)-2-Propyl Derivatives : These compounds (e.g., 26c in ) exhibit potent angiotensin II antagonism, with ester prodrugs showing oral bioavailability. The hydroxypropyl group at position 4 enhances binding affinity to angiotensin receptors .
  • Tetrazolyl Biphenyl Derivatives : Substitutions at position 1 (e.g., RNH-6270 in ) introduce bulky aromatic groups, enabling interactions with hydrophobic pockets in target proteins .

Physicochemical Data

  • IR Spectroscopy : Carboxylic acid C=O stretches appear near 1680–1700 cm⁻¹ across derivatives .
  • Melting Points : Aryl-substituted derivatives generally exhibit higher melting points (>270°C) compared to alkylated analogs .

Biological Activity

2-Propyl-1H-benzo[d]imidazole-5-carboxylic acid is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O2C_{12}H_{14}N_{2}O_{2}. The compound features a benzimidazole core, which is significant for its pharmacological properties due to the presence of nitrogen atoms that can interact with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC12H14N2O2C_{12}H_{14}N_{2}O_{2}
Molecular Weight218.26 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot well-documented

Antiviral Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit antiviral properties. A study highlighted its effectiveness against the white spot syndrome virus (WSSV) in shrimp, suggesting potential applications in aquaculture .

Antimicrobial Activity

Several studies have evaluated the antimicrobial effects of benzimidazole derivatives. In vitro tests have shown that compounds similar to this compound possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentrations (MIC) as low as 12.5 μg/ml against Salmonella typhi .

Anticancer Properties

The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds related to this compound demonstrated cytotoxic effects on various cancer cell lines. For example, one derivative was shown to induce apoptosis in MCF cell lines with an IC50 value of approximately 25 μM .

Anti-inflammatory Effects

Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Its mechanism may involve:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives act as enzyme inhibitors, blocking pathways crucial for pathogen survival or cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell growth and apoptosis, particularly in cancer cells.

Case Study 1: Antiviral Efficacy in Aquaculture

A study published in Aquaculture demonstrated that a derivative of benzimidazole significantly reduced mortality rates in shrimp infected with WSSV when administered at a concentration of 50 mg/kg body weight .

Case Study 2: Anticancer Activity

In a recent clinical trial involving patients with advanced solid tumors, a benzimidazole derivative exhibited promising results, showing a reduction in tumor size after four weeks of treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves heterocyclization reactions. For example, Katikireddy et al. (2019) used a condensation reaction between substituted aldehydes and amines under acidic conditions to form the benzimidazole core, followed by hydrolysis to yield the carboxylic acid derivative . Optimizing reaction parameters, such as using polar aprotic solvents (e.g., DMSO) and sodium dithionite as a reducing agent, can improve yields (e.g., 84% yield achieved in a one-pot synthesis for a related compound) . Post-synthetic purification via recrystallization or column chromatography is critical for purity (>97%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : A strong carbonyl stretch near 1700–1680 cm⁻¹ confirms the carboxylic acid group. A broad band ~3400 cm⁻¹ indicates -OH (if present) .
  • NMR : In 1^1H NMR, aromatic protons appear as doublets (δ 7.0–8.3 ppm), while the propyl group shows aliphatic signals (δ 1.0–2.5 ppm). 13^{13}C NMR reveals the carboxylic carbon at ~170 ppm .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C11_{11}H12_{12}N2_2O2_2, exact mass 204.09) .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

  • Methodological Answer :

  • Antioxidant Activity : DPPH or ABTS radical scavenging assays (e.g., IC50_{50} values reported for benzimidazole derivatives in Katikireddy et al., 2019) .
  • Anti-inflammatory Potential : COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages .
  • Anticancer Screening : MTT assays using cancer cell lines (e.g., breast cancer MCF-7 or hepatocellular carcinoma HepG2), with derivatives showing IC50_{50} values <50 µM in some studies .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for benzimidazole-5-carboxylic acid derivatives across studies?

  • Methodological Answer : Contradictions may arise from variations in:

  • Cell Lines : Use standardized cell lines (e.g., ATCC-certified) and replicate assays across multiple models .
  • Compound Purity : Verify purity via HPLC or titrimetric analysis (>97% recommended) .
  • Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) . Meta-analyses of existing data (e.g., PubChem BioAssay) can identify trends .

Q. What computational or experimental strategies are effective for elucidating the structure-activity relationship (SAR) of 2-propyl-substituted benzimidazole derivatives?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with target proteins (e.g., JNK or COX-2) using software like AutoDock Vina. Substituent modifications at the 2-propyl or carboxylic acid positions can alter binding affinity .
  • SAR Libraries : Synthesize analogs with varied alkyl chain lengths (e.g., ethyl vs. propyl) or electron-withdrawing groups (e.g., -F, -Br) at the aryl ring. Compare IC50_{50} values to map pharmacophores .

Q. What advanced techniques are suitable for studying the compound’s mechanism of action in ROS-dependent pathways?

  • Methodological Answer :

  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in flow cytometry to quantify intracellular ROS levels .
  • Western Blotting : Assess activation of ROS-dependent pathways (e.g., JNK phosphorylation) in treated vs. untreated cells .
  • Gene Knockdown : siRNA silencing of JNK or Nrf2 can validate pathway involvement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-propyl-1H-benzo[d]imidazole-5-carboxylic acid
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2-propyl-1H-benzo[d]imidazole-5-carboxylic acid

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